molecular formula C13H17N3O B2526463 1-((3-Aminoquinolin-4-yl)amino)-2-methylpropan-2-ol CAS No. 129655-59-0

1-((3-Aminoquinolin-4-yl)amino)-2-methylpropan-2-ol

Cat. No. B2526463
CAS RN: 129655-59-0
M. Wt: 231.299
InChI Key: LHBODUUXCWHZLN-UHFFFAOYSA-N
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Description

“1-((3-Aminoquinolin-4-yl)amino)-2-methylpropan-2-ol” is a chemical compound that has potential applications in scientific research. It is a derivative of quinoline, which is a ubiquitous heterocyclic aromatic compound with potential for industrial and medicinal applications .


Synthesis Analysis

Quinoline and its analogues have been synthesized using various protocols reported in the literature. Some well-known classical synthesis protocols include Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach . A number of novel 7-chloro-4-aminoquinoline derivatives have been efficiently synthesized by nucleophilic aromatic substitution reaction of 4,7-dichloroquinoline with α,ω-diaminoalkanes of variable carbon-chain length .


Molecular Structure Analysis

Quinoline has a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety, with the molecular formula C9H7N . The specific molecular structure of “1-((3-Aminoquinolin-4-yl)amino)-2-methylpropan-2-ol” would require further analysis.


Chemical Reactions Analysis

Quinoline and its derivatives have been functionalized for biological and pharmaceutical activities using various synthesis protocols . Transition metal catalysed reactions, metal-free ionic liquid mediated reactions, ultrasound irradiation reactions, and green reaction protocols are useful for the construction and functionalization of these compounds .

Scientific Research Applications

Anti-Influenza Agents

Quinoline derivatives have been studied for their potential as anti-influenza agents . A series of 4-[(quinolin-4-yl)amino]benzamide derivatives were designed and synthesized, and they demonstrated significant anti-influenza virus activity . The target compound G07, in particular, showed significant activity against the influenza virus A/WSN/33 (H1N1) both in cytopathic effect assay and plaque inhibition assay .

Drug Discovery

Quinoline is a vital scaffold for leads in drug discovery . It plays a major role in the field of medicinal chemistry due to its versatile applications in industrial and synthetic organic chemistry .

Anti-Herpes Agents

3-amino-1H-pyrazolo[3,4-b]quinoline, a derivative of quinoline, was synthesized and derivatized with monosaccharides at the amino group. These compounds were tested against herpes simplex virus type 1 (HSV-1) .

Synthetic Organic Chemistry

Quinoline has become an essential heterocyclic compound due to its versatile applications in the fields of industrial and synthetic organic chemistry .

RNA-dependent RNA Polymerase Inhibitors

Quinoline derivatives have shown potential as RNA-dependent RNA polymerase inhibitors . This could be particularly useful in the treatment of diseases caused by RNA viruses .

ADMET Prediction

Quinoline derivatives, including the compound G07, have been used in ADMET prediction . This is a part of the drug discovery process that predicts the absorption, distribution, metabolism, excretion, and toxicity of potential drug candidates .

Future Directions

Quinoline and its derivatives have versatile applications in the fields of industrial and synthetic organic chemistry, and they play a major role in the field of medicinal chemistry . The future directions in this field could involve the development of new synthesis protocols and the exploration of new biological and pharmaceutical activities.

Mechanism of Action

Target of Action

The compound, 1-((3-Aminoquinolin-4-yl)amino)-2-methylpropan-2-ol, is a derivative of 4-aminoquinoline . 4-Aminoquinoline compounds are known for their diverse therapeutic profiles, including antimalarial, antimicrobial, and anticancer activities . The primary targets of these compounds are often dependent on the specific disease condition they are designed to treat. For instance, in cancer, one of the common targets is the PI3K/AKT/mTOR signaling pathway .

Mode of Action

The interaction of 1-((3-Aminoquinolin-4-yl)amino)-2-methylpropan-2-ol with its targets involves the formation of bonds with key enzymes or receptors, thereby altering their function. For instance, in the case of the PI3K/AKT/mTOR pathway, the compound may inhibit the activity of these enzymes, leading to a decrease in cell proliferation and an increase in apoptosis .

Biochemical Pathways

The compound’s interaction with its targets can affect various biochemical pathways. In the context of cancer, the inhibition of the PI3K/AKT/mTOR pathway can lead to a decrease in cell survival, growth, and proliferation . This pathway is crucial for many cellular functions, including metabolism, growth, and survival, so its inhibition can have significant downstream effects.

Result of Action

The molecular and cellular effects of the compound’s action depend on its specific targets and mode of action. In the case of cancer, the inhibition of the PI3K/AKT/mTOR pathway can lead to decreased cell proliferation and increased apoptosis, potentially leading to a reduction in tumor growth .

properties

IUPAC Name

1-[(3-aminoquinolin-4-yl)amino]-2-methylpropan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O/c1-13(2,17)8-16-12-9-5-3-4-6-11(9)15-7-10(12)14/h3-7,17H,8,14H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHBODUUXCWHZLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CNC1=C(C=NC2=CC=CC=C21)N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

Using the method of Example 26, 7.0 g (0.027 mole) of 4-(2-hydroxy-2-methylpropylamino)-3-nitroquinoline, 1 g of platinum on charcoal, 200 ml of toluene and 150 ml of ethanol was hydrogenated on a Paar apparatus. The solution was filtered, then evaporated to dryness to provide 3-amino-4-(2-hydroxy-2-methylpropylamino)quinoline was a solid residue. To the residue was added 50 ml of triethyl orthoformate and 5 drops of formic acid. The solution was heated at 135° to 140° C. for one hour, then allowed to stand for about 16 hours. The product was separated by filtration, dissolved in hydrochloric acid and reprecipitated with sodium hydroxide solution. The product was recrystallized from ethanol to provide 1-(2-hydroxy-2-methylpropyl)-1H-imidazo[4,5-c]quinoline, m.p. 169°-170° C. Analysis: Calculated for C14H15N3O.H2O: %C, 64.8; %H, 6.6; %N, 16.2; Found: %C, 65.1; %H, 6.6; %N, 16.4.
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7 g
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1 g
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150 mL
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Synthesis routes and methods II

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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